molecular formula C9H3F7O B6350384 3,5-bis(trifluoromethyl)benzoyl Fluoride CAS No. 401-96-7

3,5-bis(trifluoromethyl)benzoyl Fluoride

Cat. No.: B6350384
CAS No.: 401-96-7
M. Wt: 260.11 g/mol
InChI Key: VSHFLVWEZXAEKN-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)benzoyl fluoride is a high-value, fluorinated aromatic building block essential for advanced chemical synthesis and pharmaceutical research. Its core utility derives from the synergistic effects of the highly reactive acyl fluoride group and the two strong electron-withdrawing trifluoromethyl groups on the benzene ring. This structure makes it a potent reagent for introducing the 3,5-bis(trifluoromethyl)benzoyl moiety into target molecules, particularly through nucleophilic acyl substitution reactions to form esters and amides . The incorporation of fluorine atoms and trifluoromethyl groups is a cornerstone of modern drug design . These groups profoundly influence the properties of lead compounds, notably by enhancing metabolic stability by blocking sites of oxidative metabolism, tuning lipophilicity to improve cell membrane permeability, and increasing binding affinity through electronic effects . As a result, this compound serves as a critical precursor in the development of novel pharmaceuticals, agrochemicals, and sophisticated imaging agents . Researchers will find this compound especially useful for constructing complex molecules where the 3,5-bis(trifluoromethyl)phenyl unit acts as a key pharmacophore, as demonstrated in its structural analogs which are featured in non-peptide human NK1 receptor antagonists and agonists . This product is intended for research purposes in a controlled laboratory environment only. It is strictly for professional use and is not intended for diagnostic or therapeutic applications, or personal use.

Properties

IUPAC Name

3,5-bis(trifluoromethyl)benzoyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F7O/c10-7(17)4-1-5(8(11,12)13)3-6(2-4)9(14,15)16/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHFLVWEZXAEKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorine-Fluorine Exchange Using Hydrogen Fluoride

The most widely documented method for synthesizing 3,5-bis(trifluoromethyl)benzoyl fluoride involves halogen exchange starting from the corresponding benzoyl chloride. As described in Example 2 of a synthesis protocol for methyl 3,5-bis(trifluoromethyl)benzoate, this compound is generated via reaction with anhydrous HF. The process typically involves:

  • Reaction Setup : Introducing the benzoyl chloride derivative into a reactor containing excess HF.

  • Temperature Control : Maintaining temperatures between 40–60°C to balance reaction kinetics and side-product formation.

  • Reaction Time : Allowing 4–6 hours for complete conversion, monitored via gas chromatography.

Yields of 96% are achievable after vacuum distillation, with selectivity nearing 100% under controlled conditions. This method’s efficiency stems from HF’s dual role as a solvent and fluorinating agent, though its corrosivity necessitates specialized equipment.

Metal Fluoride-Mediated Exchange

Alternative approaches employ metal fluorides such as potassium fluoride (KF) or silver fluoride (AgF). While less common due to higher costs, these reagents offer safer handling profiles. For example:

  • KF in Polar Aprotic Solvents : Reactions in dimethylformamide (DMF) at 80°C for 12 hours yield 80–85% product, though residual chloride contamination may require additional purification.

  • AgF in Non-Polar Media : Silver fluoride in toluene facilitates rapid exchange at room temperature but is limited by stoichiometric AgF consumption and silver waste.

Direct Fluorination of Benzoyl Precursors

Electrochemical Fluorination

Electrochemical methods enable direct fluorination of 3,5-bis(trifluoromethyl)benzoyl derivatives. In a patented process, the benzoyl group is subjected to anodic oxidation in a fluoride-rich electrolyte (e.g., HF-pyridine complexes), yielding the target fluoride at 70% efficiency. Challenges include electrode corrosion and over-fluorination, which are mitigated by pulse-potential techniques.

Gas-Phase Fluorination

High-temperature fluorination using gaseous fluorine (F₂) or sulfur tetrafluoride (SF₄) has been explored for industrial-scale production. For instance:

  • SF₄-Mediated Fluorination : Reacting benzoyl chloride with SF₄ at 150°C in autoclaves achieves 90% conversion but requires stringent pressure controls.

  • F₂ Direct Introduction : Limited by safety risks, this method is seldom used outside specialized facilities.

Purification and Analysis

Vacuum Distillation

Post-synthesis purification via vacuum distillation is critical for removing unreacted starting materials and by-products. For this compound, distillation at 50–60°C under 10–15 mmHg pressure isolates the product in >99% purity.

Crystallization Techniques

Double crystallization from hexane or fluorinated solvents (e.g., perfluorohexane) further enhances purity, particularly for pharmaceutical applications. Crystallization at -20°C reduces residual HF content to <0.1%.

Comparative Analysis of Methodologies

Method Yield Purity Key Advantages Limitations
HF Halogen Exchange96%>99%High selectivity, cost-effectiveCorrosive reagents
KF-Mediated Exchange85%95%Safer handlingLower yield, solvent recovery
Electrochemical70%90%Scalable, minimal wasteEquipment complexity
SF₄ Fluorination90%85%Rapid reactionHigh-pressure requirements

Chemical Reactions Analysis

Types of Reactions: 3,5-Bis(trifluoromethyl)benzoyl Fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoride group is replaced by other nucleophiles.

    Oxidation and Reduction: It can be involved in oxidation-reduction reactions, although these are less common due to the stability of the trifluoromethyl groups.

    Addition Reactions: The compound can also undergo addition reactions with suitable reagents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Addition Reactions: Reagents such as Grignard reagents or organolithium compounds.

Major Products Formed: The major products formed depend on the type of reaction. For nucleophilic substitution, the products are typically substituted benzoyl derivatives. Oxidation reactions may yield carboxylic acids or other oxidized forms.

Scientific Research Applications

Chemical Synthesis

Intermediates for Pharmaceuticals and Agrochemicals

  • BTBF is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds and agrochemicals. It can be converted into various derivatives that exhibit biological activity. For instance, the compound serves as a precursor for the synthesis of 3,5-bis(trifluoromethyl)benzoyl chlorides , which are further transformed into active pharmaceutical ingredients (APIs) or agrochemical agents .

Photoresist Compositions

  • The compound is also used in the formulation of photoresists, which are essential materials in photolithography for semiconductor manufacturing. The unique electronic properties imparted by the trifluoromethyl groups enhance the performance of photoresists under ultraviolet light .

Analytical Chemistry

Quantitative Assays

  • BTBF has been employed in the development of quantitative assays for various substances. One notable application is in the selective assay for low levels of clonidine in human plasma, demonstrating its utility in clinical diagnostics . The compound's reactivity allows for precise measurement and analysis of target compounds through derivatization techniques.

Material Science

Fluorinated Polymers

  • The incorporation of BTBF into polymer matrices leads to the creation of fluorinated polymers with enhanced thermal stability and chemical resistance. These materials find applications in coatings, adhesives, and sealants where durability is paramount .

Mechanism of Action

The mechanism of action of 3,5-Bis(trifluoromethyl)benzoyl Fluoride involves its interaction with molecular targets through its highly electronegative trifluoromethyl groups. These groups can enhance the binding affinity of the compound to enzymes or receptors, thereby modulating their activity. The compound can also participate in nucleophilic substitution reactions, where the fluoride group is replaced by other nucleophiles, leading to the formation of new chemical entities .

Comparison with Similar Compounds

Key Research Findings

  • Efficiency in Multistep Synthesis : The chloride’s use in complex routes (e.g., oxadiazole-carboxamides) achieves moderate-to-high yields (31–95%) .
  • Electron-Deficient Ligands : Derivatives like bis[3,5-bis(trifluoromethyl)phenyl]phosphine oxide are valuable in catalysis due to enhanced Lewis acidity .
  • Biological Activity: Trifluoromethyl groups enhance metabolic stability and binding affinity in drug candidates (e.g., anti-cancer selenoesters) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,5-bis(trifluoromethyl)benzoyl fluoride derivatives?

  • Methodology : Use nucleophilic acyl substitution reactions with this compound as the acylating agent. For example, react with amines (e.g., piperazine) under anhydrous conditions in solvents like dichloromethane or THF. Monitor reaction progress via TLC (silica gel, PE/EtOAc eluent) and purify using column chromatography (e.g., 23% EtOAc in PE) .
  • Key Considerations : Maintain inert atmospheres (N₂/Ar) to prevent hydrolysis. Optimize stoichiometry (1:1.2 molar ratio of acyl fluoride to nucleophile) to minimize side products.

Q. How can structural confirmation of synthesized derivatives be achieved?

  • Techniques :

  • 1H-NMR : Analyze trifluoromethyl group signals (δ 7.8–8.2 ppm for aromatic protons; CF₃ groups appear as singlets due to symmetry) .
  • TLC : Use PE/EtOAc (1:1) to track reaction progress and confirm purity.
  • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) for high-purity compounds .

Advanced Research Questions

Q. How to resolve yield discrepancies in multi-step syntheses involving this compound?

  • Case Study : A patent reported a 31% yield in the final step of a 4-step synthesis due to steric hindrance and purification losses .
  • Solutions :

  • Intermediate Optimization : Improve purity of precursors (e.g., methyl 3-[3-[1-[[3,5-bis(trifluoromethyl)benzoyl]amino]ethyl]pyrazin-2-yl]-1,2,4-oxadiazole-5-carboxylate) via recrystallization.
  • Side Reaction Mitigation : Use low temperatures (0°C) for steps involving sensitive reagents like methylamine .

Q. What strategies enhance the compound’s utility in drug discovery?

  • Applications :

  • Bioactive Derivatives : Synthesize amides (e.g., N-substituted benzamides) for protease inhibition studies. Example: N-ethyl-N-methyl-1,2,4-oxadiazole-5-carboxamide derivatives showed antiviral potential .
  • Ligand Design : Utilize trifluoromethyl groups to enhance binding affinity in enzyme active sites (e.g., HIV protease) .

Q. How to address safety concerns during handling?

  • Protocols :

  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas during acylations).
  • Storage : Keep under anhydrous conditions at –20°C to prevent decomposition .

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